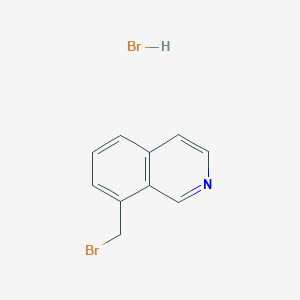
8-(Bromomethyl)isoquinoline hydrobromide
Übersicht
Beschreibung
8-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the CAS Number: 1215541-16-4 . It has a molecular weight of 303 and its linear formula is C10H9Br2N .
Molecular Structure Analysis
The molecular formula of 8-(Bromomethyl)isoquinoline hydrobromide is C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .Physical And Chemical Properties Analysis
8-(Bromomethyl)isoquinoline hydrobromide is a solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
8-Hydroxyquinoline, a derivative of isoquinoline, has shown its versatility as a ligand in coordination chemistry, particularly in synthetic coordination chemistry. It has been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege & Osetska, 2008).
Medicinal Chemistry and Biological Activity
8-Hydroxyquinoline (8-HQ) derivatives, including those related to isoquinoline, have been explored for their wide range of biological activities, such as antimicrobial, anticancer, and antifungal effects. These derivatives are considered potent lead compounds for developing drugs with high efficacy and low toxicity (Saadeh, Sweidan & Mubarak, 2020).
Neurodegenerative Disorders and Cancer Treatment
The derivatives of 8-hydroxyquinoline have gained attention for treating various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties make them potent drug candidates for these diseases (Gupta, Luxami & Paul, 2021).
Organic Synthesis
8-Hydroxyquinolin-N-oxide, closely related to 8-(Bromomethyl)isoquinoline hydrobromide, has been used as an efficient ligand in the copper-catalyzed hydroxylation of aryl halides, demonstrating its importance in the synthesis of phenols and alkyl aryl ethers (Yang et al., 2011).
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
8-(bromomethyl)isoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXWIHGLONBFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)isoquinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



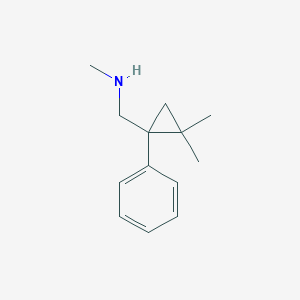
amine hydrochloride](/img/structure/B1440255.png)
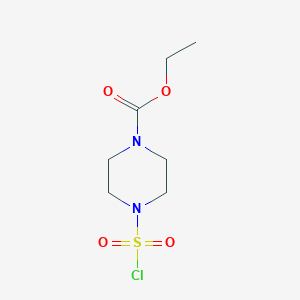
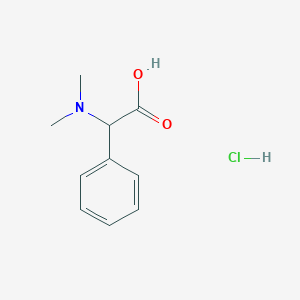
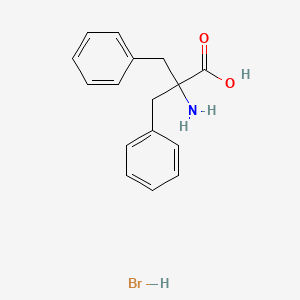
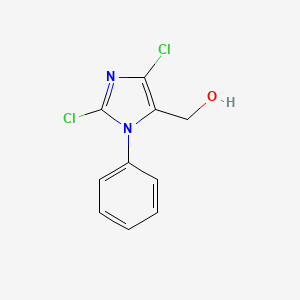
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
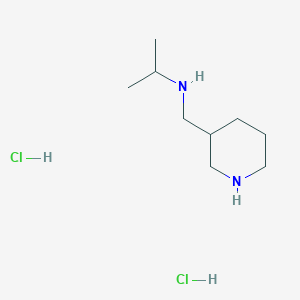
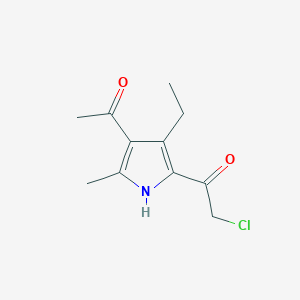
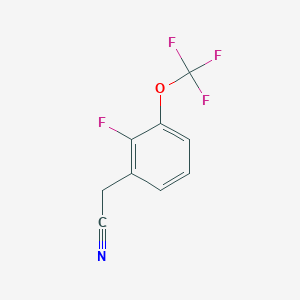
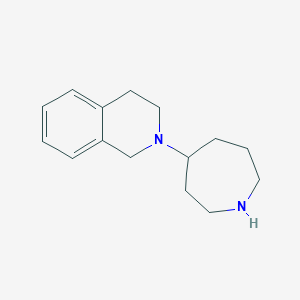
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)